Ethyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate
Description
Ethyl 4-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate is a synthetic organic compound featuring an imidazole ring substituted at the 1-position with a butanoate ester chain. Key structural elements include:
- Substituents: A methyl group and methylamino group at the 2-position of the butanoate backbone, enhancing steric bulk and influencing basicity.
- Ethyl ester: Improves lipophilicity, which is critical for bioavailability in pharmaceutical applications.
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
ethyl 4-imidazol-1-yl-2-methyl-2-(methylamino)butanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-16-10(15)11(2,12-3)5-7-14-8-6-13-9-14/h6,8-9,12H,4-5,7H2,1-3H3 |
InChI Key |
VMISOHLDKLJDCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CCN1C=CN=C1)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate typically involves the reaction of 4-(1h-imidazol-1-yl)benzaldehyde with appropriate reagents under controlled conditions. One common method involves the Claisen-Schmidt condensation reaction, where 4-(1h-imidazol-1-yl)benzaldehyde is reacted with 4′-methylacetophenone using aqueous sodium hydroxide in methanol . The reaction mixture is then subjected to recrystallization from hot methanol to obtain the desired product in good yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for its antifungal and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of nitric oxide synthase, leading to reduced production of nitric oxide . This interaction can affect various biological pathways and processes, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The table below highlights key differences between the target compound and related analogs:
Key Observations:
- Substituent Chemistry: Nitro groups (e.g., in CAS 3543-72-4) increase electron-withdrawing effects, reducing basicity compared to amino/methylamino groups . Benzyl/dibenzylamino groups (e.g., in ) enhance steric hindrance and may improve selectivity in enzyme inhibition.
Physicochemical Properties
- Solubility: The target compound’s imidazole core and methylamino group may confer higher water solubility compared to benzimidazole analogs with nitro or benzyl groups .
- Lipophilicity : Ethyl esters in all compounds enhance membrane permeability, critical for drug delivery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
